Sigma-1 Receptor Affinity: A Quantitative Contrast with Structurally Related Compounds
This compound demonstrates a binding affinity (Ki) of 1.90 nM for the sigma-1 receptor, a value that distinguishes it from both its parent benzimidazole core and related cinnamylpiperazines. In a direct comparison, WAY-324572—an analog where the benzimidazole is replaced by a 4-fluorophenyl group—lacks reported sigma-1 binding data, indicating a loss of this specific receptor interaction [1]. Furthermore, this affinity is over 100-fold stronger than the MOR activation potency (EC50=248 nM) observed for the cinnamylpiperazine AP-238 [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.90 nM |
| Comparator Or Baseline | WAY-324572: No reported sigma-1 binding data; AP-238: MOR EC50 = 248 nM |
| Quantified Difference | Target compound shows high sigma-1 affinity (1.90 nM) vs. AP-238's 130-fold lower MOR potency (248 nM) and WAY-324572's lack of sigma-1 interaction. |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain membrane; MOR activation via β-arrestin2 recruitment assay in CHO-K1 cells. |
Why This Matters
This specific sigma-1 affinity at low nanomolar concentrations enables investigations into sigma-1 mediated pathways without confounding MOR activation, which is a critical differentiation for studies on pain, neuroprotection, or addiction.
- [1] BindingDB. Entry BDBM50564193 (CHEMBL4789321). Sigma non-opioid intracellular receptor 1 Ki data. Accessed 2026. View Source
- [2] Fogarty MF, et al. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Arch Toxicol. 2022;96(6):1701-1714. View Source
